Cas no 100208-32-0 (Bis(2,2-dimethyl-1-(1-methylethyl)-3-(2-methyl-1-oxopropoxy)propyl) glutarate)

Bis(2,2-dimethyl-1-(1-methylethyl)-3-(2-methyl-1-oxopropoxy)propyl) glutarate structure
100208-32-0 structure
Product Name:Bis(2,2-dimethyl-1-(1-methylethyl)-3-(2-methyl-1-oxopropoxy)propyl) glutarate
Numero CAS:100208-32-0
MF:C29H52O8
MW:528.718390464783
CID:203954
PubChem ID:113436
Update Time:2025-04-19

Bis(2,2-dimethyl-1-(1-methylethyl)-3-(2-methyl-1-oxopropoxy)propyl) glutarate Proprietà chimiche e fisiche

Nomi e identificatori

    • Bis(2,2-dimethyl-1-(1-methylethyl)-3-(2-methyl-1-oxopropoxy)propyl) glutarate
    • bis[2,2,4-trimethyl-1-(2-methylpropanoyloxy)pentan-3-yl] pentanedioate
    • bis[2,2-dimethyl-1-(1-methylethyl)-3-(2-methyl-1-oxopropoxy)propyl] glutarate
    • AC1L3D8K
    • ACMC-20m3a0
    • AG-D-04575
    • BIS(2,2-DIMETHYL-1-(ISOPROPYL)-3-(2-METHYL-1-OXOPROPOXY)PROPYL) GLUTARATE
    • CTK0I0952
    • EINECS 309-233-5
    • Pentanedioic acid bis[2,2-dimethyl-1-(1-methylethyl)-3-(2-methyl-1-oxopropoxy)propyl] ester
    • NS00066617
    • Bis{2,2,4-trimethyl-1-[(2-methylpropanoyl)oxy]pentan-3-yl} pentanedioate
    • DTXSID40905262
    • Bis[2,2-dimethyl-1-(1-methylethyl)-3-(2-methyl-1-oxopropoxy)propyl]glutarate
    • 100208-32-0
    • Inchi: 1S/C29H52O8/c1-18(2)24(28(9,10)16-34-26(32)20(5)6)36-22(30)14-13-15-23(31)37-25(19(3)4)29(11,12)17-35-27(33)21(7)8/h18-21,24-25H,13-17H2,1-12H3
    • Chiave InChI: RNKJNASTTQKQFT-UHFFFAOYSA-N
    • Sorrisi: O(C(CCCC(=O)OC(C(C)C)C(C)(C)COC(C(C)C)=O)=O)C(C(C)C)C(C)(C)COC(C(C)C)=O

Proprietà calcolate

  • Massa esatta: 528.36636
  • Massa monoisotopica: 528.366
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 8
  • Conta atomi pesanti: 37
  • Conta legami ruotabili: 20
  • Complessità: 687
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 2
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 7.3
  • Superficie polare topologica: 105Ų

Proprietà sperimentali

  • Densità: 1.009
  • Punto di ebollizione: 547.9°Cat760mmHg
  • Punto di infiammabilità: 224.2°C
  • Indice di rifrazione: 1.459
  • PSA: 105.2
Fornitori consigliati
Shaanxi pure crystal photoelectric technology co. LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shaanxi pure crystal photoelectric technology co. LTD
Nantong Boya Environmental Protection Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nantong Boya Environmental Protection Technology Co., Ltd
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Handan Zechi Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.